molecular formula C8H7FN6 B5511719 1-[(E)-(2-fluorophenyl)methylideneamino]tetrazol-5-amine

1-[(E)-(2-fluorophenyl)methylideneamino]tetrazol-5-amine

Cat. No.: B5511719
M. Wt: 206.18 g/mol
InChI Key: GONUNSHPXJEBLE-VZUCSPMQSA-N
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Description

1-[(E)-(2-fluorophenyl)methylideneamino]tetrazol-5-amine is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds have garnered significant interest due to their diverse applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-(2-fluorophenyl)methylideneamino]tetrazol-5-amine typically involves the reaction of 2-fluorobenzaldehyde with 5-aminotetrazole under specific conditions. One common method is the condensation reaction between 2-fluorobenzaldehyde and 5-aminotetrazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(2-fluorophenyl)methylideneamino]tetrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized tetrazole derivatives, reduced amine derivatives, and various substituted tetrazole compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(E)-(2-fluorophenyl)methylideneamino]tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions

Properties

IUPAC Name

1-[(E)-(2-fluorophenyl)methylideneamino]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN6/c9-7-4-2-1-3-6(7)5-11-15-8(10)12-13-14-15/h1-5H,(H2,10,12,14)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONUNSHPXJEBLE-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NN=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NN=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327290
Record name 1-[(E)-(2-fluorophenyl)methylideneamino]tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648031
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

347864-56-6
Record name 1-[(E)-(2-fluorophenyl)methylideneamino]tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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